

Deoxyandrographolide: A Comprehensive Technical Guide to its Pharmacological Effects

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Compound of Interest

Compound Name: Deoxyandrographolide

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Introduction

Deoxyandrographolide, a labdane diterpenoid isolated from the medicinal plant *Andrographis paniculata*, has emerged as a compound of significant interest in pharmacological research. Possessing a wide spectrum of biological activities, it presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the pharmacological effects of **deoxyandrographolide**, with a focus on its anti-inflammatory, anticancer, antiviral, cardiovascular, and hepatoprotective properties. Detailed experimental protocols for key assays are provided, and all quantitative data are summarized in structured tables for ease of comparison. Furthermore, key signaling pathways modulated by **deoxyandrographolide** are illustrated using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action.

Anti-inflammatory Effects

Deoxyandrographolide and its derivatives have demonstrated potent anti-inflammatory activities. These effects are primarily attributed to the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

Compound	Model	Parameter Measured	Concentration/Dose	Effect	Reference
14-Deoxy-11,12-didehydroandrographolide (deAND)	LPS-stimulated RAW 264.7 macrophages	Nitric Oxide (NO) Production	-	Inhibition	[1]
deAND	LPS-stimulated RAW 264.7 macrophages	TNF- α Secretion	-	Inhibition	[1]
deAND	LPS-stimulated RAW 264.7 macrophages	IL-6 Secretion	-	Inhibition	[1]
deAND	Ovalbumin-induced asthma in mice	IL-4, IL-5, IL-13 levels in bronchoalveolar lavage fluid	Dose-dependent	Reduction	[1]
0.1% deAND in diet	High-fat high-cholesterol diet-induced steatohepatitis in mice	TNF- α level in liver	0.1% in diet	Reduction	[1]
0.1% deAND in diet	High-fat high-cholesterol diet-induced steatohepatitis in mice	NLRP3, Caspase-1, IL-1 β protein levels in liver	0.1% in diet	Suppression	[1]

Dehydroandrographolide (DAP)	Poly(I:C)-induced acute lung injury in mice	Lung wet-dry weight ratio, total cells, total protein, immune cell accumulation, inflammatory cytokines, neutrophil elastase in BALF	10-40 mg/kg (oral)	Suppression	[2]
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Experimental Protocols

1. Determination of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

- Principle: This assay measures the inhibitory effect of the test compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
- Methodology:
 - Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **deoxyandrographolide** for 1 hour.
 - Stimulate the cells with 1 $\mu\text{g/mL}$ of LPS for 24 hours.
 - Collect 100 μL of the cell culture supernatant.
 - Add 100 μL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.
 - Calculate the concentration of nitrite using a sodium nitrite standard curve.[\[1\]](#)

2. Measurement of Pro-inflammatory Cytokine (TNF- α and IL-6) Secretion

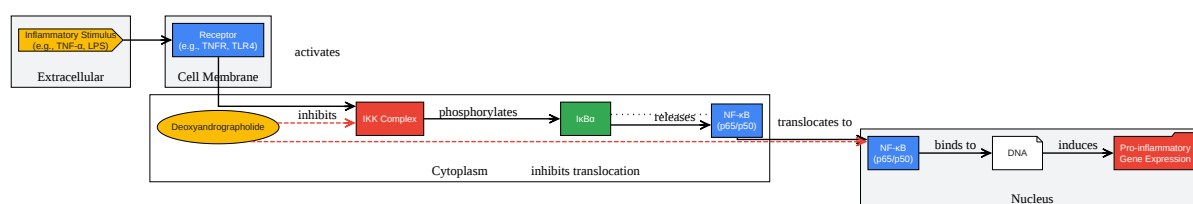
- Principle: This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of key pro-inflammatory cytokines in the supernatant of stimulated macrophages.
- Methodology:
 - Follow steps 1-3 from the NO production protocol.
 - Collect the cell culture supernatant.
 - Perform ELISA for TNF- α and IL-6 according to the manufacturer's instructions.[\[1\]](#)

3. Western Blot for NF- κ B Signaling Pathway Proteins

- Principle: This technique is used to detect and quantify the expression levels of key proteins involved in the NF- κ B signaling pathway, such as p65, I κ B α , and their phosphorylated forms.
- Methodology:
 - Treat cells with **deoxyandrographolide** and/or a pro-inflammatory stimulus (e.g., TNF- α).
 - Lyse the cells to extract total protein.
 - Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-I κ B α).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Signaling Pathway: NF- κ B Inhibition

Deoxyandrographolide exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.



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NF- κ B signaling pathway inhibition by **Deoxyandrographolide**.

Anticancer Effects

Deoxyandrographolide and its derivatives have shown significant cytotoxic and apoptotic effects against various cancer cell lines. The proposed mechanisms of action include the induction of cell cycle arrest and apoptosis through the modulation of key regulatory proteins and signaling pathways.

Quantitative Data: Anticancer Activity

Compound/Analogue	Cancer Cell Line	Assay	IC50 / ED50 (µM)	Reference
Analogue 5a	KKU-M213 (Cholangiocarcinoma)	-	3.37	[6]
Analogue 5a	KKU-100 (Cholangiocarcinoma)	-	2.93	[6]
Analogue 5b	KKU-M213 (Cholangiocarcinoma)	-	3.08	[6]
Analogue 5b	KKU-100 (Cholangiocarcinoma)	-	3.41	[6]
14-Deoxy-11,12-didehydroandrographolide	U937 (Leukemia)	MTT	13	[6]
Andrographolide	DBTRG-05MG (Glioblastoma)	WST-1	13.95 (72h)	[7]
Andrographolide	MCF-7 (Breast Cancer)	MTT	63.19 (24h), 32.90 (48h), 31.93 (72h)	[8]
Andrographolide	MDA-MB-231 (Breast Cancer)	MTT	65 (24h), 37.56 (48h), 30.56 (72h)	[8]

Experimental Protocols

1. MTT Cell Viability Assay

- Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable

cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

- Methodology:
 - Seed cancer cells in a 96-well plate and incubate for 24 hours.
 - Treat the cells with various concentrations of **deoxyandrographolide** for 24, 48, and 72 hours.
 - Add MTT solution to each well and incubate for 4 hours at 37°C.
 - Remove the supernatant and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability and determine the IC50 value.[\[6\]](#)

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

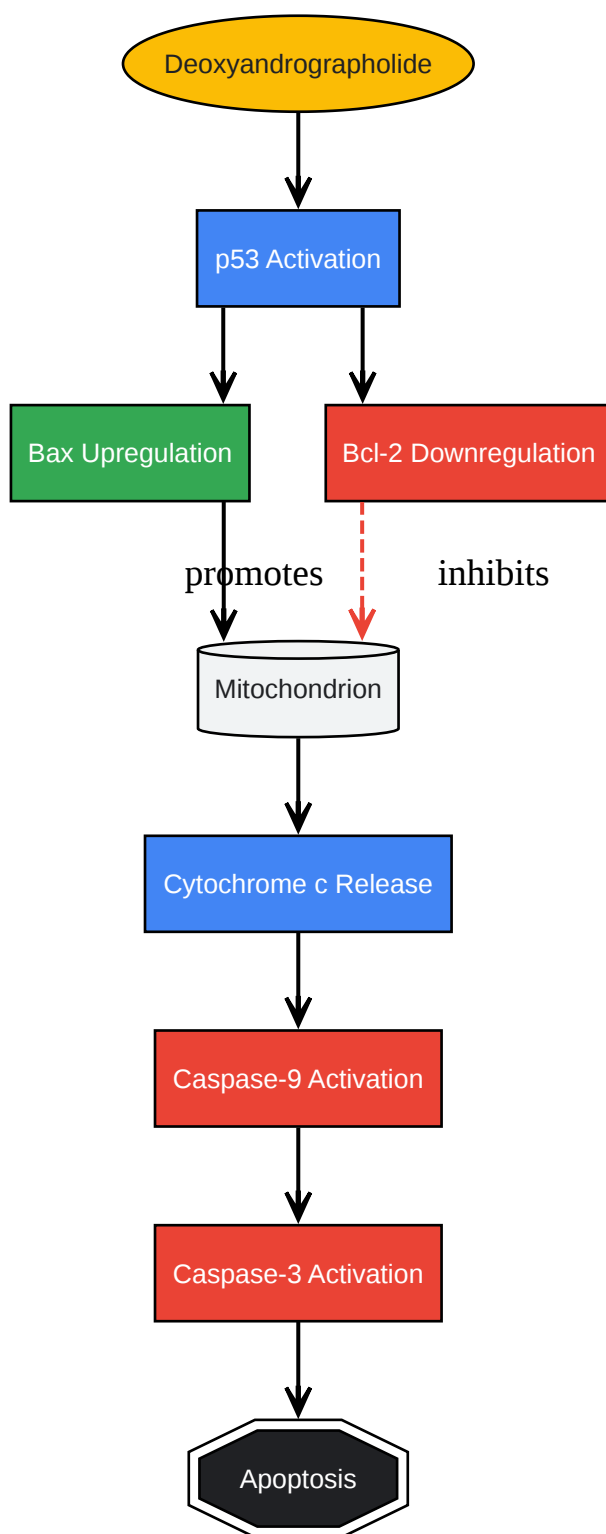
- Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
- Methodology:
 - Treat cancer cells with the test compound for a specified time.
 - Harvest and wash the cells with cold PBS.
 - Resuspend the cells in binding buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate in the dark at room temperature for 15 minutes.
 - Analyze the stained cells by flow cytometry.[\[6\]](#)

3. Cell Cycle Analysis

- Principle: This flow cytometry technique uses a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
- Methodology:
 - Treat cells with **deoxyandrographolide** for the desired time.
 - Harvest the cells and fix them in cold 70% ethanol.
 - Wash the cells and resuspend them in a staining solution containing a DNA dye and RNase.
 - Incubate to allow for staining and RNA degradation.
 - Analyze the DNA content of the cells by flow cytometry.[\[9\]](#)[\[10\]](#)

Signaling Pathway: p53-Mediated Apoptosis

Deoxyandrographolide can induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress.



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p53-mediated apoptotic pathway induced by **Deoxyandrographolide**.

Antiviral Effects

Deoxyandrographolide and its derivatives have shown promising antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and influenza A virus. The mechanisms of action involve the inhibition of viral entry and replication.

Quantitative Data: Antiviral Activity

Compound	Virus	Cell Line	Assay	IC50 / EC50	CC50	SI (CC50/IC50)	Reference
14-Deoxy-11,12-didehydroandrographolide (DAP)	Influenza A/WSN/33 (H1N1)	MDCK	Plaque Reduction	5 ± 1 µg/mL	>100 µg/mL	>20	[11]
DAP	Influenza A/HK/97 (H5N1)	MDCK	Plaque Reduction	38 ± 1 µg/mL	>100 µg/mL	>2.6	[11]
Andrographolide	HSV-1	Vero	-	8.28 µg/mL	-	-	[12]
Neoandrographolide	HSV-1	Vero	-	7.97 µg/mL	-	-	[12]
14-Deoxy-11,12-didehydroandrographolide	HSV-1	Vero	-	11.1 µg/mL	-	-	[12]
Andrographolide	DENV2	C6/36	-	15.62 µg/mL (minimum non-toxic dose with 97.23% inhibition)	-	-	[12]

Andrographolide	DENV2	HepG2	-	21.304 μM	-	-	[12]
Andrographolide	DENV2	HeLa	-	22.739 μM	-	-	[12]
Andrographolide	PRRSV (GD-HD)	PAMs	-	32.98 μmol/L	173.2 μmol/L	5.25	[13]

Experimental Protocols

1. Plaque Reduction Assay

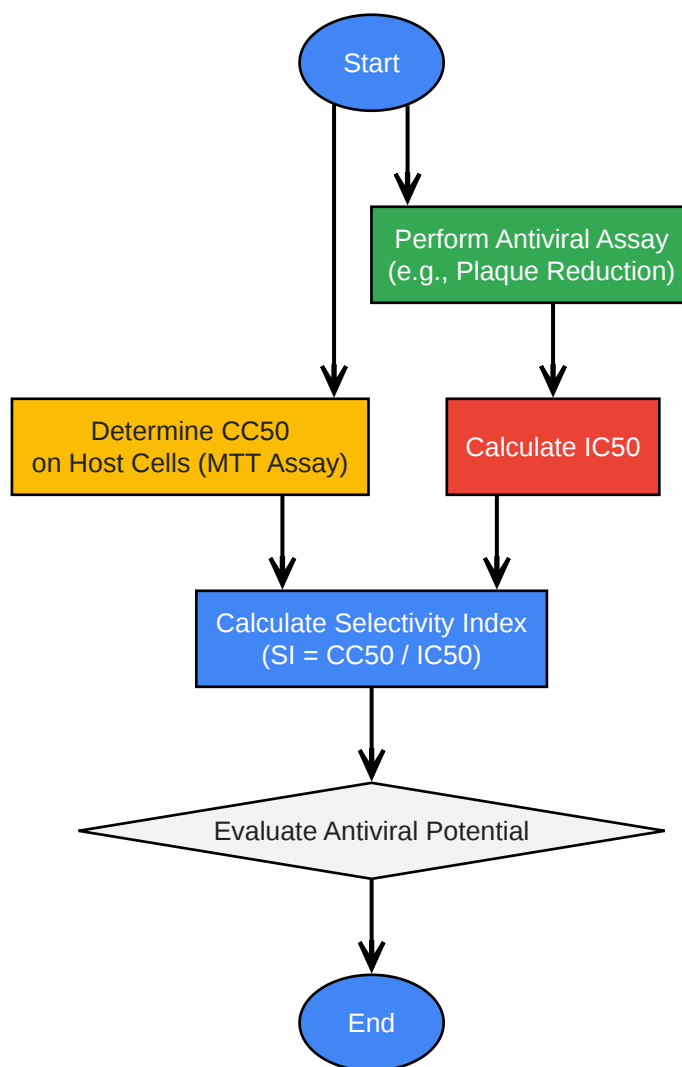
- Principle: This assay determines the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
- Methodology:
 - Seed host cells (e.g., Vero or MDCK) in a multi-well plate to form a confluent monolayer.
 - Infect the cells with a known amount of virus for 1-2 hours.
 - Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) with or without various concentrations of **deoxyandrographolide**.
 - Incubate the plates until plaques are visible.
 - Fix and stain the cells (e.g., with crystal violet).
 - Count the number of plaques and calculate the percentage of inhibition.[\[11\]](#)[\[14\]](#)

2. In Vitro Cytotoxicity Assay (MTT Assay)

- Principle: This assay is used to determine the concentration of the test compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI).

- Methodology: The protocol is the same as the MTT Cell Viability Assay described in the anticancer section.[11]

Experimental Workflow: Antiviral Screening



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Workflow for in vitro antiviral screening of **Deoxyandrographolide**.

Cardiovascular Effects

Deoxyandrographolide and its derivatives have been shown to possess cardiovascular effects, including vasorelaxant and hypotensive activities. These effects are mediated through multiple mechanisms, including the modulation of calcium channels and nitric oxide signaling.

Quantitative Data: Cardiovascular Activity

Compound	Model	Parameter Measured	Concentration/Dose	Effect	Reference
14-Deoxyandrographolide	Rat isolated thoracic aorta	Inhibition of phenylephrine (0.1 $\mu\text{mol/L}$) and high K^+ (80 mmol/L) induced contractions	2.5-120 $\mu\text{mol/L}$	Concentration-dependent inhibition	[6]
14-Deoxyandrographolide	Rat isolated thoracic aorta (Ca^{2+} -free medium)	Antagonism of Ca^{2+} -induced vasoconstriction	20-80 $\mu\text{mol/L}$	Concentration-dependent antagonism	[6]
14-Deoxy-11,12-didehydroandrographolide (DDA)	Anaesthetised Sprague-Dawley rats	Mean Arterial Pressure (MAP)	ED50: 3.43 mmol/kg	Decrease	[12]
DDA	Anaesthetised Sprague-Dawley rats	Heart Rate	-	Decrease	[12]

Experimental Protocols

1. Vasorelaxation Study in Isolated Rat Aorta

- Principle: This ex vivo method assesses the direct effect of a compound on the contractility of vascular smooth muscle.
- Methodology:
 - Isolate the thoracic aorta from a rat and cut it into rings.

- Mount the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
- Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or high potassium chloride).
- Add cumulative concentrations of **deoxyandrographolide** to the organ bath and record the changes in tension to determine the vasorelaxant effect.[\[6\]](#)[\[15\]](#)

2. In Vivo Blood Pressure Measurement in Anesthetized Rats

- Principle: This in vivo protocol measures the effect of a compound on systemic blood pressure and heart rate.
- Methodology:
 - Anesthetize a rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
 - Administer **deoxyandrographolide** intravenously or intraperitoneally at different doses.
 - Continuously monitor and record the mean arterial pressure and heart rate.[\[12\]](#)

Hepatoprotective Effects

Deoxyandrographolide has demonstrated protective effects against liver injury induced by various toxins. The mechanisms underlying its hepatoprotective activity involve the reduction of oxidative stress and inflammation.

Quantitative Data: Hepatoprotective Activity

Compound	Model	Parameter Measured	Dose	Effect	Reference
Andrographolide	Galactosamine/paracetamol-induced hepatotoxicity in rats	Serum transaminases (GOT, GPT), alkaline phosphatase, bilirubin; hepatic triglycerides	400 mg/kg (i.p.) or 800 mg/kg (p.o.) pre-treatment; 200 mg/kg (i.p.) post-treatment	Normalization of biochemical parameters	[16]
Andrographolide	Acetaminophen (APAP)-induced hepatic toxicity in rats	Serum biochemical markers, hepatic antioxidant enzymes (catalase, SOD, glutathione), malondialdehyde (MDA)	5 and 10 mg/kg (oral)	Reduction in liver damage	

markers, restoration of antioxidant enzymes, decreased MDA [\[\[17\]](#) | | 14-Deoxy-11,12-didehydroandrographolide (deAND) | High-fat and high-cholesterol diet-induced steatohepatitis in mice | Plasma alanine aminotransferase, hepatic cholesterol, TNF- α , histological lesions | 0.05% and 0.1% in diet | Reduction [\[\[18\]](#) |

Experimental Protocols

1. In Vivo Hepatotoxicity Model

- Principle: This in vivo model assesses the ability of a compound to protect the liver from damage induced by a known hepatotoxin.
- Methodology:
 - Induce liver injury in rats or mice by administering a hepatotoxin such as carbon tetrachloride (CCl₄), acetaminophen, or galactosamine.
 - Treat a group of animals with **deoxyandrographolide** before or after the toxin administration.
 - After a specific period, collect blood samples to measure liver function enzymes (e.g., ALT, AST, ALP) and bilirubin.
 - Harvest the liver for histopathological examination and measurement of oxidative stress markers (e.g., MDA, glutathione).[\[16\]](#)[\[19\]](#)

2. Primary Hepatocyte Culture

- Principle: This in vitro model allows for the direct investigation of the protective effects of a compound on liver cells.
- Methodology:
 - Isolate primary hepatocytes from rat or mouse liver.
 - Culture the hepatocytes and treat them with a hepatotoxin in the presence or absence of **deoxyandrographolide**.

- Assess cell viability, apoptosis, and the expression of relevant proteins to determine the protective effects.[20]

Conclusion

Deoxyandrographolide is a multifaceted pharmacological agent with significant therapeutic potential. Its diverse biological activities, including anti-inflammatory, anticancer, antiviral, cardiovascular, and hepatoprotective effects, are underpinned by its ability to modulate multiple key signaling pathways. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this promising natural product and its derivatives. Further investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted to translate these preclinical findings into clinical applications.

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